N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide is a compound that features a thiazole ring and a thiophene ring, both of which are heterocyclic structures containing sulfur. The thiazole ring is known for its biological activity, while the thiophene ring is a common motif in medicinal chemistry due to its stability and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the thiophene ring. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base to form the thiazole ring . The resulting thiazole derivative can then be coupled with a thiophene carboxylic acid derivative using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .
Scientific Research Applications
N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions with aromatic amino acids in proteins, further modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Thiophene derivatives: Compounds like thiophene-2-carboxamide share the thiophene ring and are used in similar applications
Uniqueness
N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of the thiazole and thiophene rings, which confer a distinct set of chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to compounds containing only one of these rings .
Properties
IUPAC Name |
N-[2-(2-propan-2-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-9(2)13-15-10(8-18-13)5-6-14-12(16)11-4-3-7-17-11/h3-4,7-9H,5-6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAYWNWWKSQOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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